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Compound of Interest

Compound Name: H-TYR-PRO-NH2 HCL

CAS No.: 145118-98-5

Cat. No.: B595840 Get Quote

Executive Summary
Tyr-Pro-NH2 (MW: 277.14 Da) presents a specific challenge in tandem mass spectrometry

(MS/MS) due to the structural influence of the proline residue and the C-terminal amide. Unlike

larger peptides that follow predictable backbone cleavage patterns (

/

series), this dipeptide is prone to cyclization-induced fragmentation, leading to the formation of
stable diketopiperazine (DKP) product ions.

This guide compares the fragmentation behavior of Tyr-Pro-NH2 under Collision-Induced

Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD), highlighting why HCD

is the superior modality for definitive identification due to its ability to retain low-mass diagnostic

immonium ions.

Theoretical Fragmentation & Mechanism
The fragmentation of protonated Tyr-Pro-NH2 (

, m/z 278.15) is driven by the mobile proton model, but the presence of the proline side chain
facilitates a nucleophilic attack that competes with standard amide bond hydrolysis.
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In standard peptide fragmentation, the

ion is typically an oxazolone structure. However, for X-Pro dipeptides (especially amides), the
N-terminal amine nucleophilically attacks the carbonyl carbon of the proline residue. This
results in the expulsion of ammonia (

Da) and the formation of a cyclic diketopiperazine (DKP) structure (cyclo-Tyr-Pro).

Precursor:

Dominant Pathway (DKP): $[M+H]^+ \rightarrow [M+H - NH_3]^+ $ (m/z 261.12)

Standard Pathway (

): Cleavage of the peptide bond yields the proline-amide fragment.

Diagnostic Ion Table
Ion Type Structure Formula

Monoisotopic
Mass (m/z)

Note

Precursor 278.15
Protonated

parent

/ DKP cyclo(Tyr-Pro) 261.12

Dominant Peak.

Loss of

(-17 Da)

Tyr Immonium 136.08
Diagnostic for

Tyrosine

Pro-NH2 115.09
Proline amide

fragment

Immonium Pro Immonium 70.07
Diagnostic for

Proline

Comparative Analysis: CID vs. HCD Performance
The choice of fragmentation mode critically impacts the spectral quality for small dipeptides.
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Comparison Matrix
Feature CID (Trap-Type) HCD (Beam-Type) Verdict

Low Mass Cutoff

Yes. Ions < 1/3 of

precursor m/z are

often lost (e.g., m/z

70).

No. Full mass range

detection.

HCD Wins for small

molecule sequencing.

DKP Formation

High. Slow heating

favors rearrangement

to thermodynamically

stable DKP.

Moderate. Faster

activation can access

direct bond cleavage

pathways.

HCD provides more

structural diversity.

Immonium Ions

Poor. Tyr (136) may

be seen; Pro (70)

often lost.

Excellent. Both 136

and 70 are intense.

HCD confirms amino

acid composition.

Internal Fragments
Limited to primary

backbone cleavages.

Richer internal

fragmentation (a-

ions).

HCD offers higher

confidence.

Technical Insight: The "Low Mass Cutoff" Trap
In Ion Trap CID, the resonance excitation voltage used to fragment the precursor causes

instability for ions with m/z ratios lower than roughly one-third of the precursor.

For Tyr-Pro-NH2 (m/z 278): The cutoff is

m/z.

Consequence: The Proline immonium ion (m/z 70) is blind to standard CID scans, leading to

potential ambiguity in sequence assignment. HCD (performed in a collision cell with

Orbitrap/TOF detection) has no such limitation.

Fragmentation Pathway Visualization
The following diagram illustrates the competing pathways between standard backbone

cleavage and the cyclization reaction leading to the DKP artifact.
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Caption: Fragmentation pathway of Tyr-Pro-NH2 showing the competition between direct

backbone cleavage (y1) and cyclization to the Diketopiperazine (DKP/b2) ion.

Experimental Protocol (Self-Validating)
To ensure reproducible data and confirm the identity of Tyr-Pro-NH2, follow this optimized

Direct Infusion HCD protocol.

Reagents & Prep[1]
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid higher acid concentrations which

may suppress amide protonation).

Concentration: 1 µM (High sensitivity is required to see minor fragments).

Instrument Parameters (Orbitrap Example)
Ion Source: ESI Positive Mode.

Isolation Window: 1.0 m/z (Narrow window prevents interference from isotopic impurities).

Fragmentation Mode: HCD (Higher-Energy Collisional Dissociation).[1]

Collision Energy (NCE): Stepped NCE 25, 30, 35%.

Reasoning: Low energy (25%) preserves the molecular ion; High energy (35%) ensures

generation of the diagnostic m/z 70 ion.
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Scan Range: m/z 50 – 300. (Crucial: Start at 50 to capture the Proline immonium ion).

Validation Steps (Quality Control)
Step 1: Verify Precursor at m/z 278.15 ± 0.01.

Step 2: Check for Neutral Loss of 17 Da (Peak at 261.12). If this peak is absent, the C-

terminus may not be an amide (check for acid form, m/z 279

261 loss of 18).

Step 3: Confirm presence of m/z 136.08 (Tyr) and m/z 70.07 (Pro).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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